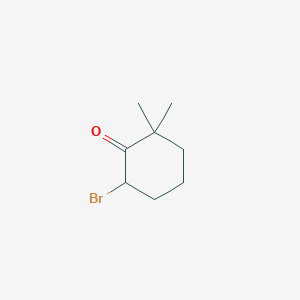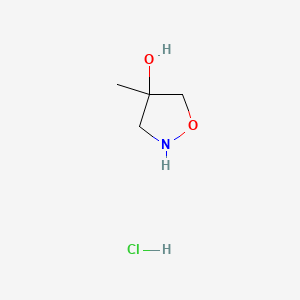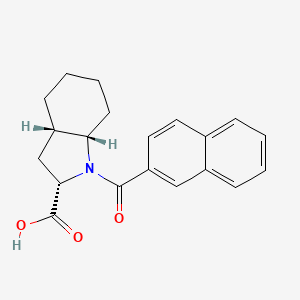
(2S,3aS,7aS)-1-(4-fluorobenzoyl)-octahydro-1H-indole-2-carboxylic acid
Descripción general
Descripción
(2S,3aS,7aS)-1-(4-fluorobenzoyl)-octahydro-1H-indole-2-carboxylic acid, also known as FOICA, is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in various fields. FOICA is a derivative of indole-2-carboxylic acid and has been synthesized using different methods.
Mecanismo De Acción
(2S,3aS,7aS)-1-(4-fluorobenzoyl)-octahydro-1H-indole-2-carboxylic acid acts as a competitive inhibitor of the human serotonin transporter. It binds to the transporter protein and prevents the uptake of serotonin, leading to an increase in its concentration in the synaptic cleft. This increase in serotonin concentration has been linked to the regulation of mood, appetite, and sleep.
Biochemical and Physiological Effects:
(2S,3aS,7aS)-1-(4-fluorobenzoyl)-octahydro-1H-indole-2-carboxylic acid has been shown to have various biochemical and physiological effects. It has been demonstrated to increase the extracellular concentration of serotonin in the brain, leading to anxiolytic and antidepressant-like effects. (2S,3aS,7aS)-1-(4-fluorobenzoyl)-octahydro-1H-indole-2-carboxylic acid has also been shown to decrease the levels of pro-inflammatory cytokines, suggesting that it may have anti-inflammatory properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(2S,3aS,7aS)-1-(4-fluorobenzoyl)-octahydro-1H-indole-2-carboxylic acid has several advantages for lab experiments, including its high purity and stability. (2S,3aS,7aS)-1-(4-fluorobenzoyl)-octahydro-1H-indole-2-carboxylic acid is also readily available from commercial sources, making it easy to obtain. However, (2S,3aS,7aS)-1-(4-fluorobenzoyl)-octahydro-1H-indole-2-carboxylic acid has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for research on (2S,3aS,7aS)-1-(4-fluorobenzoyl)-octahydro-1H-indole-2-carboxylic acid. One potential area of research is the development of new compounds based on (2S,3aS,7aS)-1-(4-fluorobenzoyl)-octahydro-1H-indole-2-carboxylic acid for the treatment of various diseases, including cancer and inflammation. Another potential area of research is the identification of new binding sites for (2S,3aS,7aS)-1-(4-fluorobenzoyl)-octahydro-1H-indole-2-carboxylic acid in proteins, which could lead to the development of new drugs with specific therapeutic targets. Additionally, further research is needed to understand the full range of biochemical and physiological effects of (2S,3aS,7aS)-1-(4-fluorobenzoyl)-octahydro-1H-indole-2-carboxylic acid and its potential side effects.
Aplicaciones Científicas De Investigación
(2S,3aS,7aS)-1-(4-fluorobenzoyl)-octahydro-1H-indole-2-carboxylic acid has been shown to have various applications in scientific research. It has been used as a ligand for the identification of novel binding sites in proteins, including the human serotonin transporter. (2S,3aS,7aS)-1-(4-fluorobenzoyl)-octahydro-1H-indole-2-carboxylic acid has also been used as a building block for the synthesis of new compounds with potential therapeutic applications, such as anti-cancer agents and anti-inflammatory drugs.
Propiedades
IUPAC Name |
(2S,3aS,7aS)-1-(4-fluorobenzoyl)-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FNO3/c17-12-7-5-10(6-8-12)15(19)18-13-4-2-1-3-11(13)9-14(18)16(20)21/h5-8,11,13-14H,1-4,9H2,(H,20,21)/t11-,13-,14-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGOLQBSXYYLCMP-UBHSHLNASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)CC(N2C(=O)C3=CC=C(C=C3)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]2[C@@H](C1)C[C@H](N2C(=O)C3=CC=C(C=C3)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,3aS,7aS)-1-(4-fluorobenzoyl)-octahydro-1H-indole-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



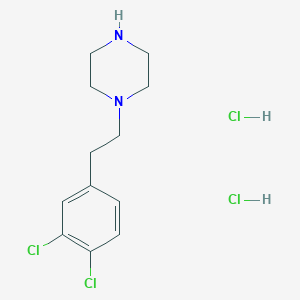
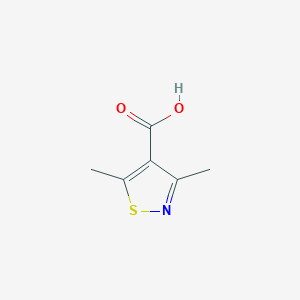
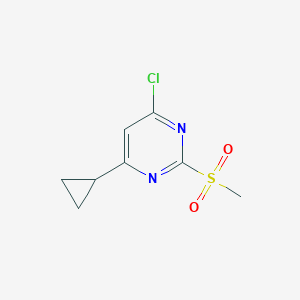

![Methyl 5-[2-(trimethylsilyl)ethynyl]pyridine-2-carboxylate](/img/structure/B3381093.png)

![2-{[(4-Chlorophenyl)methyl]sulfanyl}acetonitrile](/img/structure/B3381101.png)
